molecular formula C7H7ClN4 B2924381 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1639116-68-9

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B2924381
CAS No.: 1639116-68-9
M. Wt: 182.61
InChI Key: LXRISZILPVLLDJ-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1639116-68-9) is a high-purity chemical reagent designed for laboratory research and development purposes. This compound belongs to the class of triazolopyridines, which are nitrogen-containing heterocycles known for their significant utility in various scientific fields . Triazolopyridine derivatives, as a structural class, have demonstrated considerable value in medicinal chemistry and materials science. Researchers have explored related structures for applications such as protein kinase inhibition (e.g., c-Met inhibition) and as key components in the development of fluorescent probes and polymers for use in solar cells . Furthermore, the 1,2,3-triazolopyridine core is recognized for its ability to act as a ligand, forming complexes with various metal ions for use in supramolecular chemistry, which can lead to compounds with interesting magnetic or fluorescent properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use. Chemical Identifiers: CAS Number: 1639116-68-9 Molecular Formula: C7H7ClN4 Molecular Weight: 182.61 g/mol

Properties

IUPAC Name

5-chloro-3,7-dimethyltriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-3-5(8)9-7-6(4)10-11-12(7)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRISZILPVLLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the reaction of hydrazonoyl halides with pyridine derivatives. One common method includes the use of hydrazonoyl halides as precursors, which undergo cyclization reactions to form the triazolopyridine core . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .

Scientific Research Applications

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and have therapeutic effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazolopyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine 5-Cl, 3-CH₃, 7-CH₃ 197.64* Enhanced lipophilicity; potential kinase inhibition Cyclization of cyanoacetamides
5-Chloro-3-(3-trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine 5-Cl, 3-(CF₃O-C₆H₄) 314.68 PIM-1 kinase inhibition (IC₅₀ ~50 nM) Amine displacement under heating
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine 7-Br, 5-NH₂ 214.02 Predicted pKa 5.72; higher polarity Diazotization and nucleophilic substitution
(Piperazin-1-yl)(1,2,3-triazolo[4,5-b]pyridin-1-yl)methanone 1-CO-N-piperazine ~300 (estimated) Monoacyl glycerol lipase (MGL) inhibition Carboxamide coupling

Notes:

  • Chlorine vs. Bromine : The bromo analog () exhibits higher molar mass and density compared to the chloro derivative, which may reduce solubility but improve binding in hydrophobic pockets.
  • Methyl vs. Trifluoromethoxy : The trifluoromethoxy group in the PIM-1 inhibitor () introduces strong electron-withdrawing effects, enhancing metabolic stability and target affinity compared to methyl substituents .
  • Amino vs.

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be higher than the 5-amino-7-bromo analog () due to methyl groups, favoring blood-brain barrier penetration.
  • Acid-Base Behavior : The pKa of the target compound (~5–6, extrapolated from ) suggests moderate ionization at physiological pH, contrasting with the more basic piperazine-containing analogs () .

Biological Activity

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure contributes to various pharmacological effects, making it a candidate for further research in drug development.

  • Molecular Formula : C7_7H7_7ClN4_4
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 1639116-68-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against different cancer cell lines. For instance:

Cell Line IC50_{50} (µM)Reference
A-4311.98 ± 1.22
Jurkat (Bcl-2 positive)< 10

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups such as chlorine enhances the compound's antiproliferative properties. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
  • Induction of Apoptosis : Studies have indicated that the compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Targeting Specific Kinases : It has been suggested that the compound may act as an inhibitor of specific kinases involved in cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50_{50} values ranging from 1.61 µg/mL to less than 10 µM across different lines .
  • Mechanistic Insights : Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in Jurkat cells through mitochondrial pathways and caspase activation .

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